4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid is a complex organic compound with significant interest in medicinal chemistry. This compound features a unique structure that combines a naphthyridine moiety with a dihydropyridine derivative, which may contribute to its biological activity. The compound is classified as a potential kinase inhibitor, making it relevant in the development of therapeutic agents for various diseases, including cancer.
The compound falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structures. It is also classified as an organic acid due to the carboxylic acid functional group present in its structure.
The synthesis of 4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid typically involves multi-step synthetic pathways that may include cyclization reactions and functional group modifications.
Common methods for synthesizing similar compounds involve:
The compound may undergo various chemical reactions typical for organic acids and heterocycles:
Reactions can be monitored using techniques such as high-performance liquid chromatography or nuclear magnetic resonance spectroscopy to confirm product formation and purity.
As a potential kinase inhibitor, the mechanism of action for 4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid likely involves:
Research indicates that compounds with similar structures exhibit significant biological activities against various cancer cell lines, suggesting potential therapeutic applications.
The primary applications of 4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid are in:
This compound represents a promising area of research within medicinal chemistry due to its structural complexity and potential biological activity. Further studies are necessary to fully elucidate its mechanisms and therapeutic applications.
Heterocyclic compounds constitute the structural foundation of over 85% of FDA-approved pharmaceuticals, particularly in oncology, where their diverse molecular architectures enable precise interactions with biological targets [7]. These rings incorporate non-carbon atoms (commonly nitrogen, oxygen, or sulfur) within their cyclic structures, conferring versatile electronic properties and hydrogen-bonding capabilities essential for binding enzymes, receptors, and nucleic acids. The dihydropyrido-naphthyridine scaffold exemplifies this principle, offering a polycyclic framework that facilitates multi-point interactions with therapeutic targets. This compound exemplifies the strategic integration of complex heterocyclic systems with biologically active functional groups (the 4-oxobutanoic acid moiety) designed for target engagement. Such molecular hybrids represent cutting-edge approaches in medicinal chemistry, aiming to overcome limitations of conventional therapies through enhanced specificity and novel mechanisms of action.
The dihydropyrido[4,3-b][1,6]naphthyridine core represents a bridged polyheterocyclic system characterized by significant three-dimensional complexity and electron-rich environments conducive to intermolecular interactions. This scaffold incorporates a partially saturated pyridine ring fused to a naphthyridine system, creating a rigid yet adaptable pharmacophore capable of penetrating biological membranes and engaging deep binding pockets. The compound 4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid (CAS# 392233-82-8) features this core linked via an amide bond to a succinic acid derivative, yielding the molecular formula C₁₅H₁₅N₃O₃ and a molecular weight of 285.30 g/mol [5] [8]. Its structural complexity arises from the ortho-fused tricyclic system containing three nitrogen atoms at strategic positions, enabling diverse binding modalities:
Table 1: Chemical Descriptors of 4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic Acid
Property | Value |
---|---|
CAS Registry Number | 392233-82-8 |
Molecular Formula | C₁₅H₁₅N₃O₃ |
Molecular Weight | 285.30 g/mol |
Melting Point | 221-224°C |
SMILES Notation | O=C(O)CCC(N1CC2=CC3=CN=CC=C3N=C2CC1)=O |
Key Functional Groups | Dihydropyridonaphthyridine, β-ketoamide, carboxylic acid |
Structurally analogous compounds demonstrate pronounced anticancer activities through diverse mechanisms, including kinase inhibition, topoisomerase interference, and epigenetic modulation [1] [7]. The partial saturation (dihydro status) of the pyridine ring in this specific compound potentially enhances solubility and metabolic stability compared to fully aromatic counterparts while preserving planar recognition elements for target engagement. The pendant 4-oxobutanoic acid chain introduces a flexible anionic moiety designed for ionic interactions with basic residues in enzymatic active sites, a feature exploited in inhibitors targeting nucleotide-processing enzymes.
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a master immunosuppressive regulator within the tumor microenvironment (TME) by hydrolyzing extracellular cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), the endogenous activator of the STING (Stimulator of Interferon Genes) pathway [2] [9]. This hydrolysis terminates STING-dependent interferon signaling while generating immunosuppressive adenosine metabolites, effectively creating a dual-barrier to antitumor immunity. ENPP1 overexpression correlates strongly with poor prognosis across multiple solid tumors (breast, colorectal, lung squamous carcinoma) and drives resistance to immune checkpoint inhibitors [9]. Consequently, ENPP1 represents a high-value target for immunotherapy potentiation, with inhibition designed to simultaneously elevate immunostimulatory cGAMP and suppress adenosine-mediated immunosuppression – a "two birds with one stone" mechanism [2].
The structural architecture of 4-(3,4-dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid suggests potential ENPP1 targeting capability based on pharmacophore analogy to known inhibitors. ENPP1 possesses a deep, positively charged active pocket accommodating nucleotides and cyclic dinucleotides. Competitive inhibitors typically feature:
The cGAS (cyclic GMP-AMP synthase)-STING pathway constitutes a cornerstone of innate immunity, detecting cytosolic double-stranded DNA (dsDNA) – a danger signal associated with infections, cellular stress, and genomic instability [3] [6]. Upon dsDNA binding, cGAS synthesizes 2'3'-cGAMP, which activates STING on endoplasmic reticulum membranes. Activated STING traffics to the Golgi, recruiting TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), ultimately driving type I interferon (IFN-α/β) production and NF-κB-mediated inflammatory responses [6]. These cytokines orchestrate dendritic cell maturation, antigen presentation, and cytotoxic T-cell priming, making STING pathway activation a coveted goal in cancer immunotherapy, particularly for immunologically "cold" tumors.
Table 2: STING Pathway Modulation Strategies Using Heterocyclic Compounds
Modulation Strategy | Compound Classes | Mechanistic Focus | Limitations |
---|---|---|---|
Direct STING Agonism | Cyclic dinucleotides (CDNs), Non-nucleotide agonists (e.g., MSA-2, SR-717) | Binding to STING dimer interface | Poor bioavailability (CDNs), Systemic cytokine toxicity |
ENPP1 Inhibition | Dihydropyridonaphthyridines, Quinazolinones, Triazolopyrimidines | Preventing cGAMP degradation | Requires endogenous cGAMP production |
cGAS Activators | N/A | Enhancing cGAMP synthesis | Risk of autoinflammatory responses |
Polycyclic heterocycles like dihydropyridonaphthyridines represent an evolutionary advancement over first-generation STING agonists. Initial cyclic dinucleotide (CDN) derivatives (e.g., ADU-S100) suffered from poor oral bioavailability and necessitated intratumoral injection [9]. Non-CDN agonists (e.g., MSA-2) improved bioavailability but provoked significant systemic inflammatory toxicities. In contrast, compounds targeting upstream regulators like ENPP1 offer a physiologically tempered approach by amplifying endogenous cGAMP signaling without the abrupt, system-wide STING activation caused by synthetic agonists [9]. This leverages the natural spatiotemporal regulation of cGAMP within the tumor microenvironment, potentially yielding superior safety profiles.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8